molecular formula C26H31N3O6 B2460347 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(3,4-dimethylphenyl)acetamide oxalate CAS No. 1396879-39-2

2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(3,4-dimethylphenyl)acetamide oxalate

Cat. No.: B2460347
CAS No.: 1396879-39-2
M. Wt: 481.549
InChI Key: RAQCWXCNXLMCCY-UHFFFAOYSA-N
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Description

This compound is a piperidine-based acetamide derivative with a complex substitution pattern. Its structure features:

  • A piperidin-1-yl core substituted at the 4-position with a [(4-cyanobenzyl)oxy]methyl group.
  • An acetamide linker connecting the piperidine ring to an N-(3,4-dimethylphenyl) aromatic moiety.
  • An oxalate counterion, which enhances solubility and stability .

Piperidine derivatives are often explored for their pharmacological relevance, including central nervous system (CNS) and antimicrobial activities .

Properties

IUPAC Name

2-[4-[(4-cyanophenyl)methoxymethyl]piperidin-1-yl]-N-(3,4-dimethylphenyl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2.C2H2O4/c1-18-3-8-23(13-19(18)2)26-24(28)15-27-11-9-22(10-12-27)17-29-16-21-6-4-20(14-25)5-7-21;3-1(4)2(5)6/h3-8,13,22H,9-12,15-17H2,1-2H3,(H,26,28);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQCWXCNXLMCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)C#N)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(3,4-dimethylphenyl)acetamide oxalate is a piperidine derivative that has garnered interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be characterized by its complex structure, which includes a piperidine ring, an acetamide moiety, and a cyanobenzyl group. The molecular formula is C_{19}H_{24}N_2O_3·C_2H_2O_4, indicating the presence of multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this one often exhibit a range of biological activities, including:

  • Antimicrobial Properties : Many piperidine derivatives have shown effectiveness against various bacterial strains.
  • Inhibition of Enzymes : Compounds in this class may inhibit key enzymes such as acetylcholinesterase and urease.
  • Anticancer Effects : Some studies suggest potential anticancer properties through apoptosis induction in cancer cells.

Antimicrobial Activity

A study on piperidine derivatives demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The compound was tested alongside others for comparative efficacy. The results indicated significant inhibition zones in agar diffusion assays.

CompoundBacterial StrainInhibition Zone (mm)
Compound ASalmonella typhi15
Compound BBacillus subtilis18
Target CompoundSalmonella typhi17
Target CompoundBacillus subtilis20

Enzyme Inhibition

Inhibition studies revealed that the target compound exhibits strong inhibitory action against urease and acetylcholinesterase. The IC50 values were determined through enzyme assays:

EnzymeIC50 Value (µM)
Urease25
Acetylcholinesterase30

These findings suggest that the compound may have therapeutic potential in treating conditions related to these enzymes, such as infections and neurodegenerative diseases.

The proposed mechanisms for the biological activity of this compound include:

  • Receptor Interaction : Similar compounds have been shown to interact with NMDA receptors, potentially modulating neurotransmission.
  • Enzyme Binding : Molecular docking studies indicate that the compound can effectively bind to the active sites of targeted enzymes, inhibiting their function.

Case Studies

Recent studies have focused on the synthesis and evaluation of various piperidine derivatives. For instance, a study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the synthesis of several piperidine-based compounds and their biological evaluations. The results indicated that modifications in the piperidine structure could enhance antibacterial and enzyme inhibitory activities significantly .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural and functional differences between the target compound and analogs (see Table 1 ).

Table 1: Comparative Analysis of Structural Features and Properties

Compound Name & Key Features Molecular Weight (g/mol) Key Structural Differences vs. Target Compound References
Target : 2-(4-(((4-Cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(3,4-dimethylphenyl)acetamide oxalate ~423.45 (free base) Reference compound with oxalate salt, piperidine core, and cyanobenzyl group.
N-(3,4-dimethylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide 320.33 Replaces piperidine with piperazine ; adds sulfonyl group. Increases polarity and hydrogen-bonding capacity.
2-(4-Bromophenyl)-N-(3,4-dimethylphenyl)acetamide 318.21 Lacks piperidine; substitutes with 4-bromophenyl . Higher lipophilicity due to bromine.
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 395.26 Replaces piperidine with pyrazolone ring ; dichlorophenyl substitution. Planar amide conformation with hydrogen-bonding dimers.
4-Amino-1-benzylpiperidine 190.29 Simplified piperidine derivative with benzyl and amino groups. Lacks acetamide linker or aromatic N-substituent.

Key Observations from Structural Comparisons

Core Heterocycle Variations :

  • Piperidine vs. Piperazine : Piperazine derivatives (e.g., Enamine Ltd’s compound ) exhibit enhanced solubility due to the additional nitrogen atom, which facilitates salt formation. However, piperidine’s lower basicity may improve blood-brain barrier penetration in CNS-targeted applications.
  • Pyrazolone Ring : The pyrazolone-containing analog ( ) adopts a planar amide conformation with distinct dihedral angles (44.5–77.5°), influencing crystal packing and solubility.

Substituent Effects: Electron-Withdrawing Groups: The target compound’s 4-cyanobenzyl group may enhance binding affinity to enzymes or receptors requiring electron-deficient aromatic interactions. In contrast, bromine ( ) increases lipophilicity, favoring membrane permeability.

Counterion Impact :

  • The oxalate salt in the target compound improves aqueous solubility compared to free-base analogs (e.g., AK Scientific’s piperazine derivative ), which may require sulfonyl or halogen substituents for similar effects.

Crystallographic and Conformational Insights

  • highlights that N-substituted 2-arylacetamides exhibit conformational flexibility, with dihedral angles between aromatic rings varying significantly (54.8–77.5°). This flexibility may influence binding modes in biological targets.

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